Strontium tungsten oxide (SrWO4)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

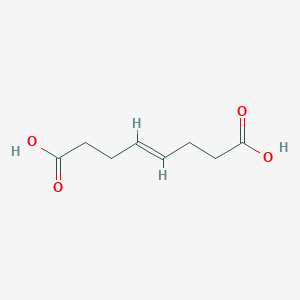

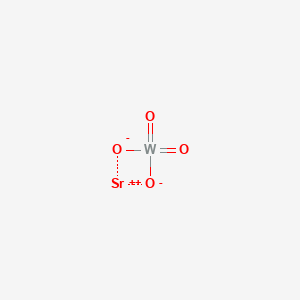

Strontium tungsten oxide (SrWO4) is a compound with the molecular formula O4SrW . It has a molecular weight of 335.46 g/mol . The compound is made up of strontium (Sr), tungsten (W), and oxygen (O) atoms .

Synthesis Analysis

Strontium tungstate can be synthesized using a co-precipitation method at 80°C . This method involves mixing reactants in a solution, which leads to the formation of a precipitate .

Molecular Structure Analysis

The structure of SrWO4 is characterized by X-ray diffraction (XRD) and transmission electron microscopy (TEM) . The XRD pattern confirms that the prepared sample has a scheelite-type tetragonal structure .

Chemical Reactions Analysis

The electrochemical properties of SrWO4 have been investigated in 0.5 M NaOH electrolyte solution by cyclic voltammetry (CV), galvanostatic charge–discharge cycling, and electrochemical impedance spectroscopy (EIS) measurements .

Physical And Chemical Properties Analysis

SrWO4 crystallizes in the scheelite structure with an average crystallite size of 378 ± 6 nm . The UV-visible spectroscopy shows an indirect optical transition at 2.60 eV . SrWO4 exhibits n-type conduction by oxygen deficiency, confirmed by the chrono-amperometry .

Aplicaciones Científicas De Investigación

Optical Properties and Lighting

SrWO4 has been used in the development of various light sources such as candles, oil lamps, halogen lamps, incandescent lamps, mercury lamps, and fluorescent lamps . It’s particularly beneficial in the creation of white light-emitting diodes (LEDs) due to its low power consumption, long lifespan, high luminous efficiency, and eco-friendliness . The surfactant-assisted SrWO4 exhibited bluish-green emission around 500 nm, which is ascribed to the presence of WO4 luminescence center at 284 nm excitation .

Structural and Morphological Properties

The structural and morphological properties of SrWO4 can be influenced by various surfactants such as hexamethylenetetramine, polyvinylpyrrolidone, and sodium dodecyl sulphate . These surfactants can affect the crystallinity, surface morphology, and particle size of SrWO4, which in turn influence its light-emitting properties .

Photoluminescence Properties

Surfactant-assisted SrWO4 has been investigated for its photoluminescence (PL) properties . The PL emission intensity significantly increased in the presence of surfactant . This property makes SrWO4 a potential candidate for use in light-emitting devices .

Magneto-Optical and Spintronics Device Applications

Cr-doped SrWO4 compounds have found importance in the field of magneto-optical and spintronics device applications . The inducement of carrier-mediated room temperature ferromagnetism in Cr-doped SrWO4 demonstrates a hopeful candidature for these applications .

Scintillation Detectors

SrWO4 is of great interest in scintillation detectors due to its unique optical, magnetic, electrical, and thermal properties .

Optical Fibres and Microwave Applications

SrWO4 has been used in the development of optical fibres and microwave applications due to its unique properties .

Biomedical Imaging and Drug Delivery

Clinically, strontium oxide nanoparticles, which include SrWO4, have applications in medicine such as biomedical imaging and drug delivery .

Osteoporosis Treatment and Dental Treatments

Strontium oxide nanoparticles, including SrWO4, have also been used in osteoporosis treatment and dental treatments .

Mecanismo De Acción

Target of Action

Strontium Tungsten Oxide (SrWO4) nanoparticles have been identified as a potential antimicrobial agent . The primary targets of SrWO4 are both Gram-positive and Gram-negative bacteria . These include Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, Escherichia coli, and Enterobacter aerogenes . These bacteria are involved in various health-care-associated infections .

Mode of Action

It is known that srwo4 nanoparticles exhibit antibacterial effects . The interaction of SrWO4 with its bacterial targets leads to their inhibition, as evidenced by the observed minimum inhibitory concentrations .

Biochemical Pathways

The antimicrobial action of srwo4 suggests that it likely interferes with essential biochemical pathways in the bacteria, leading to their inhibition .

Pharmacokinetics

The nanoparticle form of srwo4, which has a size distribution of 21 to 27 nm , may influence its bioavailability and pharmacokinetics.

Result of Action

The primary result of SrWO4’s action is the inhibition of bacterial growth. The minimum inhibitory concentrations of SrWO4 against various bacteria have been observed, with the lowest and highest values reported against Enterococcus faecalis (16 µg/mL) and Pseudomonas aeruginosa (256 µg/mL), respectively . This indicates that SrWO4 can effectively inhibit the growth of these bacteria at certain concentrations.

Action Environment

The action of SrWO4 can be influenced by various environmental factors. For instance, the synthesis method and the presence of surfactants can affect the structural, morphological, and photoluminescence properties of SrWO4, which may in turn influence its antimicrobial action . Furthermore, the action of SrWO4 may also be influenced by the specific conditions of the bacterial environment .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

strontium;dioxido(dioxo)tungsten |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4O.Sr.W/q;;2*-1;+2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXELQHMRKFESFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

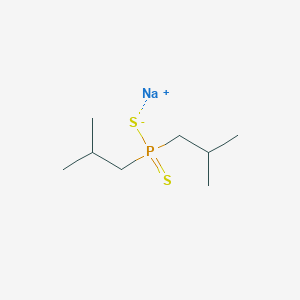

[O-][W](=O)(=O)[O-].[Sr+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4SrW |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Strontium tungsten oxide (SrWO4) | |

CAS RN |

13451-05-3 |

Source

|

| Record name | Strontium tungsten oxide (SrWO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013451053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strontium tungsten oxide (SrWO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bromo-4-[chloro(phenyl)methyl]benzene](/img/structure/B83590.png)

![(3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B83598.png)